N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazole ring, an imidazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diamine with a carboxylic acid or its derivatives.
Coupling Reactions: The final step involves coupling the synthesized thiazole and imidazole rings with the fluorophenyl group using reagents like dichloromethane and lutidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-aminothiazole-based compounds
Uniqueness
N-(2-fluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is unique due to its specific combination of a fluorophenyl group, an imidazole ring, and a thiazole ring.
Properties
Molecular Formula |
C19H14FN3OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-15-8-4-5-9-16(15)21-18(24)10-14-12-25-19-22-17(11-23(14)19)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,24) |
InChI Key |
CISIAKNVAPFDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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